
CU-Cpt22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cu-CPT22: は、Toll様受容体1とToll様受容体2によって形成されたタンパク質複合体の強力な阻害剤です。 これは、Toll様受容体1とToll様受容体2への結合に関して、合成三アシル化リポタンパク質Pam3CSK4と競合し、阻害定数は0.41マイクロモルです 。 This compoundは、0.58マイクロモルの半数最大阻害濃度で、Pam3CSK4誘導性のToll様受容体1とToll様受容体2の活性化を阻害します 。 この化合物は非常に選択的であり、他のToll様受容体には影響しません .
科学的研究の応用
Key Applications
- Inflammation Research
-
Diabetic Neuropathy
- In studies involving type 2 diabetes mellitus (T2DM), this compound demonstrated significant effects on diabetic neuropathy by modulating macrophage polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory). This shift alleviated neuropathic pain and reduced inflammatory cytokine levels in animal models .
-
Neuroinflammation
- Research indicates that this compound can mitigate neuroinflammatory responses in conditions like synucleinopathies by reducing TLR1/2-mediated signaling pathways. This effect was observed in primary microglia cultures exposed to misfolded proteins, where this compound inhibited the secretion of inflammatory cytokines .
- Biosensor Development
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other known TLR inhibitors:
Compound | Target | IC50 (µM) | Effect on TNF-α Production | Effect on IL-1β Production |
---|---|---|---|---|
This compound | TLR1/2 | 0.58 | 60% inhibition at 8 µM | 95% inhibition at 8 µM |
Phloretin | TLR2/1 | Not specified | 51% inhibition at 20 µM | Not specified |
Candesartan | TLR2 | Not specified | Reduced pro-inflammatory cytokines | Not specified |
Case Studies
Case Study 1: Amelioration of Diabetic Neuropathy
In a controlled study, this compound was administered to mice with induced T2DM. The treatment resulted in a significant decrease in body weight and blood glucose levels, alongside an increase in paw withdrawal thresholds, indicating reduced neuropathic pain. The compound's ability to repolarize macrophages from an inflammatory M1 phenotype to a protective M2 phenotype was highlighted as a critical mechanism behind these effects .
Case Study 2: Neuroinflammatory Response Reduction
In another investigation focusing on neuroinflammation, this compound was applied to primary microglia exposed to oligomeric alpha-synuclein. The results demonstrated that treatment with this compound significantly decreased nuclear translocation of NF-κB and reduced TNF-α release, suggesting its potential utility in treating neurodegenerative diseases characterized by inflammation .
作用機序
生化学分析
Biochemical Properties
CU-Cpt22 plays a significant role in biochemical reactions by inhibiting the activation of TLR1/2. It competes with Pam3CSK4 for binding to TLR1/2 with a Ki value of 0.41 µM . This inhibition prevents the downstream signaling that would typically result from TLR1/2 activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . This compound has been shown to be highly selective for TLR1/2 and does not significantly affect other toll-like receptors .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound has been shown to repolarize macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype . Additionally, this compound does not exhibit significant cytotoxicity at concentrations up to 100 µM in RAW 264.7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TLR1/2 complex, thereby blocking the binding of Pam3CSK4 . This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines . By inhibiting TLR1/2 activation, this compound effectively reduces the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. The compound has a long shelf life when stored at -20°C and remains effective in inhibiting TLR1/2 activation over extended periods . In vitro studies have shown that this compound maintains its inhibitory effects on TLR1/2 signaling without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits TLR1/2 activation and reduces inflammation without causing significant adverse effects . At higher doses, there may be potential for toxicity, although specific toxic effects have not been extensively documented .
Metabolic Pathways
This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the TLR1/2 signaling pathway, thereby modulating the production of pro-inflammatory cytokines . The compound’s effects on metabolic flux and metabolite levels are primarily related to its inhibition of TLR1/2 activation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit TLR1/2 activation. It interacts with transporters and binding proteins that facilitate its localization to the TLR1/2 complex . This targeted distribution ensures that this compound can exert its inhibitory effects efficiently .
Subcellular Localization
This compound is localized to specific subcellular compartments where it can interact with the TLR1/2 complex. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments . The compound’s activity and function are closely tied to its subcellular localization, ensuring effective inhibition of TLR1/2 activation .
準備方法
合成ルートと反応条件: Cu-CPT22は、ベンゾシクロヘプテンコア構造の形成を含む一連の化学反応によって合成されます。 反応条件には、通常、ジメチルスルホキシドなどの有機溶媒と、反応を促進する触媒の使用が含まれます .
工業的生産方法: this compoundの工業的生産には、実験室環境で使用される合成ルートのスケールアップが含まれます。これには、最終生成物の高収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、固体として製造され、低温で保管して安定性を維持します .
化学反応の分析
反応の種類: Cu-CPT22は、主にToll様受容体1とToll様受容体2との競合阻害反応を起こします。 通常の状態では、酸化、還元、または置換反応には参加しません .
一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、ヘキサン酸、ジメチルスルホキシド、およびさまざまな有機溶媒が含まれます 。 反応は通常、室温またはわずかに昇温して、最適な反応速度を確保して行われます .
主要な製品: this compoundの合成から生成される主な生成物は、化合物自体であり、黄色からオレンジ色の固体です .
科学研究への応用
This compoundは、特に免疫学と炎症の分野において、幅広い科学研究への応用があります。 これは、Toll様受容体1とToll様受容体2の間の相互作用、およびそれらが自然免疫応答において果たす役割を研究するための分子プローブとして使用されます 。 This compoundは、腫瘍壊死因子-アルファやインターロイキン-1ベータなどの炎症性サイトカインの産生を阻害することが示されており、炎症性経路を研究するための貴重なツールとなっています 。 さらに、this compoundは、自己免疫疾患、癌、および感染症に関連する研究で使用されます .
類似化合物との比較
Cu-CPT22は、Toll様受容体1とToll様受容体2の複合体に対する高い選択性で独特です。 類似の化合物には、CU-T12-9があり、これもToll様受容体1とToll様受容体2を標的とするが、結合様式が異なります 。 他の関連化合物には、MMG-11があり、これはピロガロールを含む拮抗剤で、同様の阻害効果があります 。 This compoundの独自性は、その高い特異性と、他のキナーゼに対する最小限の非特異的阻害にあります .
生物活性
CU-Cpt22 is a selective antagonist of Toll-like receptors (TLR) 1 and 2, which are crucial components of the immune system involved in the recognition of pathogens and the subsequent inflammatory response. This compound has garnered attention for its potential therapeutic applications in conditions characterized by excessive inflammation.
- Chemical Name : 3,4,6-Trihydroxy-2-methoxy-5-oxo-5 H-benzocycloheptene-8-carboxylic acid hexyl ester
- Purity : ≥98%
- IC50 : 0.58 μM for TLR1/2 inhibition
This compound exhibits no activity against TLR2/TLR6, TLR3, TLR4, and TLR7, nor does it affect a panel of 10 representative kinases, making it a highly selective inhibitor .
This compound inhibits the heterodimerization of TLR1/2, which is essential for the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In various studies, this compound has demonstrated significant efficacy in reducing these cytokines in response to different stimuli.
Key Findings from Research Studies
-
Inhibition of Cytokine Production :
- In HEK293-hTLR2 cells stimulated with Pam3CSK4, this compound reduced TNF-α production by up to 56.7% and IL-8 levels by up to 84.8% at concentrations ranging from 1 to 20 μM .
- In primary mouse microglia exposed to oligomeric α-synuclein, this compound significantly decreased TNF-α release and NF-κB nuclear translocation, indicating its role in modulating neuroinflammation .
- Cell Viability :
- Protein Expression Modulation :
Comparative Efficacy
To illustrate the effectiveness of this compound compared to other inhibitors like phloretin, the following table summarizes their impacts on cytokine production:
Compound | TNF-α Reduction (%) | IL-8 Reduction (%) | Concentration (μM) |
---|---|---|---|
This compound | 36.7 - 56.7 | 49.8 - 84.8 | 1 - 20 |
Phloretin | 33.3 - 51.1 | 23.2 - 73.4 | 1 - 20 |
This data indicates that while both compounds are effective in reducing pro-inflammatory cytokines, this compound generally achieves greater reductions across tested concentrations.
Case Studies and Applications
Research has highlighted several potential applications for this compound:
- Neurodegenerative Diseases : The compound's ability to mitigate neuroinflammation suggests potential utility in treating neurodegenerative diseases where TLR signaling contributes to pathology.
- Autoimmune Disorders : Given its role in inhibiting pro-inflammatory cytokines, this compound could be explored as a therapeutic agent in autoimmune conditions characterized by heightened immune responses.
特性
IUPAC Name |
hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFTTUFRSSOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。